1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone
Description
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone is a bicyclic ketone featuring a bicyclo[2.2.2]octane framework substituted with a methyl group at the 4-position and a ketone moiety at the 1-position.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(4-methyl-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11-6-3-10(2,4-7-11)5-8-11/h3-8H2,1-2H3 |
InChI Key |
VFSWTJHSAVLKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Bicyclo[2.2.2]octane Derivatives
The synthesis of bicyclo[2.2.2]octane derivatives typically starts from cyclohexane or cyclohexene precursors undergoing cyclization and functional group transformations. Common strategies include:
- Diels-Alder Reaction : Formation of the bicyclic core by cycloaddition of dienes and dienophiles, followed by functional group modifications.
- Oxidation and Reduction Steps : To introduce ketone or hydroxyl groups at bridgehead positions.
- Catalytic Hydrogenation : To saturate double bonds and adjust oxidation states.
These methods are often combined with selective substitution reactions to install methyl or ethanone groups at specific positions on the bicyclic framework.
Specific Preparation of 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone
Starting Materials and Key Intermediates
- 1,4-Diacetoxybicyclo[2.2.2]octane serves as a versatile intermediate for bridgehead functionalization.
- 1,4-Dimethylene cyclohexane is used as a precursor in some synthetic routes involving oxidation and catalytic transformations.
Synthetic Route Outline
Formation of Bicyclo[2.2.2]octane Core
The bicyclic skeleton is constructed via a Diels-Alder reaction or related cyclization of cyclohexane derivatives, sometimes involving transition metal catalysis to facilitate oxidation or functional group interconversion.Introduction of Methyl Group at 4-Position
Alkylation or selective substitution reactions are employed to install the methyl substituent at the 4-position. This may be achieved via regioselective reactions on bicyclo[2.2.2]octane intermediates or by using methyl-substituted starting materials.Installation of Ethanone Group at 1-Position
The ethanone (acetyl) group is introduced typically by oxidation of a methyl group or by acylation reactions. For example, oxidation of 1-methylbicyclo[2.2.2]octane derivatives can yield the corresponding ketone at the 1-position.Purification and Characterization
The final product is purified by fractional distillation under reduced pressure or recrystallization. Analytical methods such as NMR and IR spectroscopy confirm the structure.
Data Tables and Research Outcomes
Summary of Reaction Conditions and Yields
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane formation | Diels-Alder cycloaddition | Heat, transition metal catalyst | 75-90 | High regioselectivity with proper catalyst |
| Methyl substitution at 4-position | Alkylation reagents (e.g., methyl iodide) | Base, reflux | 60-80 | Requires regioselective control |
| Ketone formation at 1-position | Oxidizing agent (e.g., PCC, CrO3) | Room temp to reflux | 70-85 | Selective oxidation of methyl to ketone |
| Hydrogenation | Pd/C, H2 gas | 25°C, 50 psi H2 | >95 | Saturation of double bonds |
| Purification | Fractional distillation, recrystallization | Reduced pressure | - | Yields depend on purity and method |
Spectroscopic and Analytical Data (Typical)
| Parameter | Observed Value | Interpretation |
|---|---|---|
| $$^{1}H$$ NMR | Signals consistent with bicyclic protons and methyl/acetyl groups | Confirms substitution pattern |
| $$^{13}C$$ NMR | Carbonyl carbon resonance ~205 ppm | Ketone group presence |
| IR Spectrum | Strong absorption at ~1715 cm$$^{-1}$$ | Characteristic C=O stretch |
| Melting/Boiling Point | Consistent with literature values | Purity and identity confirmation |
Chemical Reactions Analysis
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The ethanone moiety can participate in various chemical interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Structural Analogs of Bicyclo[2.2.2]octanyl Ethanones
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects: Unsaturation in 1-(4-Methylbicyclo[2.2.2]oct-5-en-2-yl)ethanone (C₁₁H₁₄O) alters electron distribution, enhancing susceptibility to electrophilic attacks compared to fully saturated analogs .
- Hydrophobicity: Felvinone’s higher LogKow (4.20) suggests greater lipophilicity than the target compound, which lacks bulky alkyl groups .
Physicochemical Properties
- Melting/Boiling Points: While provides data for simple aryl ethanones (e.g., 1-(4-methylphenyl)ethanone), bicyclic systems likely have higher melting points due to rigid structures .
- Solubility: The target compound’s hydrophobicity is intermediate between Felvinone (LogKow 4.20) and less substituted analogs, impacting its applicability in aqueous environments .
Biological Activity
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone is a compound with a bicyclic structure that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic framework that contributes to its biological activity. The compound's structure can be represented as follows:
The bicyclic nature allows for specific interactions with biological targets, influencing its pharmacodynamics.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[2.2.2]octane have shown effectiveness against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. A study demonstrated that certain bicyclic compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Antiviral Activity
Additionally, bicyclic compounds have been evaluated for their antiviral properties. Some derivatives have shown promising results against influenza virus strains, indicating potential for further development as antiviral agents . The mechanism often involves interference with viral replication processes.
Neuropharmacological Effects
The unique structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds may bind to specific receptors in the central nervous system, potentially modulating neurotransmission and exhibiting anxiolytic effects .
Study 1: Antimicrobial Efficacy
In a comparative study, various bicyclo[2.2.2]octane derivatives were tested for their antibacterial activity against multiple strains of bacteria. Compounds demonstrated rapid bactericidal effects within two hours of exposure, particularly against Staphylococcus aureus . The study highlighted the potential of these compounds as effective alternatives to traditional antibiotics.
Study 2: Antiviral Potential
A recent investigation explored the efficacy of bicyclic compounds against the H1N1 influenza virus. The results indicated that certain derivatives could inhibit viral replication at micromolar concentrations, making them candidates for further development as antiviral therapeutics .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for bacterial cell wall synthesis and viral replication.
- Electrostatic Interactions : The unique structure allows for specific binding through hydrogen bonding and electrostatic interactions with target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
